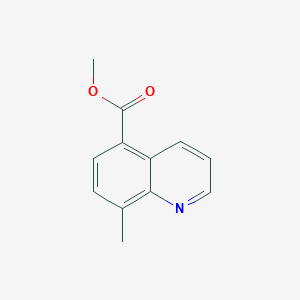

methyl 8-methylquinoline-5-carboxylate

Descripción general

Descripción

Synthesis Analysis

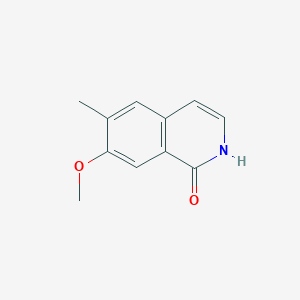

The synthesis of quinoline derivatives, such as methyl 8-methylquinoline-5-carboxylate, has been a topic of interest in recent years due to their versatile applications in industrial and synthetic organic chemistry . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety . The compound has a molecular weight of 201.22 .Chemical Reactions Analysis

Quinoline derivatives, including this compound, have shown substantial biological activities . Various synthesis protocols have been reported for the construction of this scaffold .Physical and Chemical Properties Analysis

This compound is a powder with a melting point between 52-57°C . It has a molecular weight of 201.22 .Aplicaciones Científicas De Investigación

Synthesis of Derivatives

Methyl 8-methylquinoline-5-carboxylate has been used in the synthesis of various bifunctional derivatives. These derivatives were synthesized by converting alcoholysis products, like methyl and ethyl 8-methylquinoline-5-carboxylates, to 8-bromomethyl derivatives. These derivatives were further used for introducing a methylamino group and synthesizing N-acyl derivatives. This highlights the compound's role in synthetic organic chemistry and the preparation of model compounds like hydrazides, amides, and anilides of 8-methylquinoline-5-carboxylic acid (Gracheva, Kovel'man, & Tochilkin, 1982).

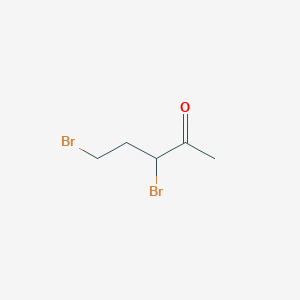

Bromination and Other Chemical Reactions

Another key application is in the bromination of 8-methylquinoline-5-carboxylic acid and its nitrile, showcasing the compound's reactivity and potential for creating various brominated derivatives. This process involves the Skraup reaction and the Rosenmund-von Braun reaction, highlighting its versatility in different chemical reactions (Gracheva & Tochilkin, 1980).

Preparation of Colorimetric Reagents

This compound has been used in the preparation of colorimetric reagents, like 5-hydroxyquinoline-8-carboxylic acid. This derivative has properties that allow for the colorimetric detection of elements like ruthenium, demonstrating its application in analytical chemistry (Breckenridge & Singer, 1947).

Synthesis of Metal Complexes

The compound has also been involved in the synthesis and characterization of metal complexes, indicating its potential in coordination chemistry. These complexes exhibit antimicrobial activity against various bacterial and fungal strains, thereby also showcasing its applications in the field of medicinal chemistry (Patel & Patel, 2017).

Cytotoxicity Studies

Moreover, derivatives of this compound have been isolated from endophytic strains and showed cytotoxic activity against human lung adenocarcinoma cell lines. This highlights its potential application in cancer research and drug development (Wang et al., 2011).

Mecanismo De Acción

Target of Action

Methyl 8-methylquinoline-5-carboxylate is a derivative of quinoline, a heterocyclic compound that has been found to have various biological activities . .

Mode of Action

Quinoline derivatives have been reported to interact with various biological targets, leading to a range of effects

Biochemical Pathways

Quinoline and its derivatives have been found to influence various biological and pharmaceutical activities , suggesting that they may interact with multiple biochemical pathways.

Result of Action

Quinoline derivatives have been reported to exhibit substantial biological activities .

Safety and Hazards

The compound is associated with certain safety hazards. It is classified under the GHS07 hazard pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Propiedades

IUPAC Name |

methyl 8-methylquinoline-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-5-6-10(12(14)15-2)9-4-3-7-13-11(8)9/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLCMALWIAJZDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C(=O)OC)C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00513746 | |

| Record name | Methyl 8-methylquinoline-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82967-38-2 | |

| Record name | Methyl 8-methylquinoline-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

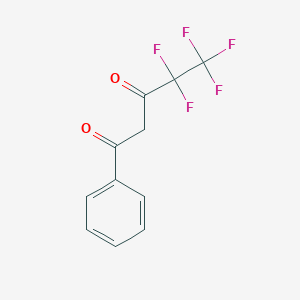

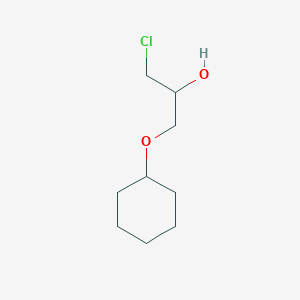

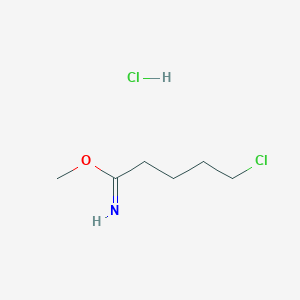

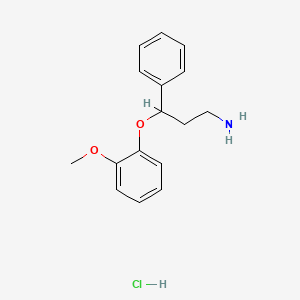

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.